2,2-dimethyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
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Overview
Description
2,2-dimethyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide is an organic compound with the molecular formula C15H22N2O3S It is characterized by the presence of a pyrrolidinylsulfonyl group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrrolidinylsulfonyl Intermediate: The initial step involves the preparation of the pyrrolidinylsulfonyl intermediate. This can be achieved by reacting pyrrolidine with a sulfonyl chloride derivative under basic conditions.
Coupling with Phenyl Ring: The pyrrolidinylsulfonyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Formation of Propanamide Moiety: The final step involves the introduction of the propanamide moiety. This can be achieved by reacting the intermediate with a suitable amide-forming reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
2,2-dimethyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors, leading to modulation of signaling pathways.
Pathway Involvement: Affecting various biochemical pathways, including those involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-phenylpropanamide: Lacks the pyrrolidinylsulfonyl group, resulting in different chemical properties and biological activities.
N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide: Contains an acetamide moiety instead of a propanamide moiety, leading to variations in reactivity and applications.
Uniqueness
2,2-dimethyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide is unique due to the presence of both the pyrrolidinylsulfonyl and propanamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
IUPAC Name |
2,2-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-12-6-8-13(9-7-12)21(19,20)17-10-4-5-11-17/h6-9H,4-5,10-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMJYLXALDKQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643297 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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